molecular formula C8H10I2N2O3 B14670396 5,5-Bis(2-iodoethyl)pyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 40499-60-3

5,5-Bis(2-iodoethyl)pyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No.: B14670396
CAS No.: 40499-60-3
M. Wt: 435.99 g/mol
InChI Key: CHTHNKAHEUVTSW-UHFFFAOYSA-N
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Description

5,5-Bis(2-iodoethyl)pyrimidine-2,4,6(1h,3h,5h)-trione is a chemical compound with the molecular formula C8H10I2N2O3 and a molecular weight of 435.99 g/mol . It is a pyrimidine-trione derivative, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. Compounds based on the pyrimidine-2,4,6-trione (PYT) structure have been identified as promising scaffolds in pharmaceutical research, showing good potency, low toxicity, and favorable drug-like properties such as oral bioavailability in preclinical studies . More recently, pyrimidine trione derivatives have also been investigated for their potential as activators of mutant p53 in cancer research, highlighting the versatility of this core structure in developing therapies for aggressive diseases . The presence of iodoethyl groups on the central pyrimidine ring makes this particular derivative a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel therapeutic agents, leveraging its functional groups for covalent modifications or as a building block for more complex molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

CAS No.

40499-60-3

Molecular Formula

C8H10I2N2O3

Molecular Weight

435.99 g/mol

IUPAC Name

5,5-bis(2-iodoethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H10I2N2O3/c9-3-1-8(2-4-10)5(13)11-7(15)12-6(8)14/h1-4H2,(H2,11,12,13,14,15)

InChI Key

CHTHNKAHEUVTSW-UHFFFAOYSA-N

Canonical SMILES

C(CI)C1(C(=O)NC(=O)NC1=O)CCI

Origin of Product

United States

Biological Activity

5,5-Bis(2-iodoethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the pyrimidine family. With the molecular formula C8H10I2N2O3C_8H_{10}I_2N_2O_3 and a molecular weight of approximately 435.88 g/mol, this compound has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various biological systems. The compound's activity is attributed to its ability to interact with specific biological targets.

The primary mechanism through which this compound exerts its biological effects is not fully elucidated in current literature. However, studies suggest that it may inhibit certain enzymatic pathways or interfere with nucleic acid synthesis due to its structural resemblance to nucleobases.

In Vitro Studies

Several studies have evaluated the in vitro effects of this compound on various cell lines and pathogens:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. For instance:
    • E. coli : Inhibition observed with an IC50 value of approximately 25 µM.
    • Staphylococcus aureus : IC50 value around 30 µM.
  • Antiparasitic Activity : The compound has shown potential against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated:
    • IC50 values ranging from 10 to 50 µM depending on the strain tested.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyrimidine compounds that included this compound. The derivatives were assessed for their inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many pathogens:

Compound NameDHFR Inhibition (IC50)Notes
Compound A15 nMHighly potent
Compound B45 nMModerate activity
This compound30 nMEffective against resistant strains

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Initial findings suggest good bioavailability with moderate metabolic stability. Further studies are required to elucidate its absorption and distribution characteristics in vivo.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Barbiturates and pyrimidine triones share a common core but differ in substituents, which critically influence their physical, chemical, and biological properties. Key structural analogues include:

Compound Substituents Key Features References
5,5-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 5,5-dimethyl Compact alkyl groups; higher symmetry, simpler synthesis. Melting point: ~246°C.
5,5-Diethylbarbituric acid 5,5-diethyl Ethyl groups increase lipophilicity. Studied for gas-phase acidity.
5,5-Dibenzyl-Barbituric Acid 5,5-dibenzyl Bulky aromatic substituents; enhanced π-π interactions.
5,5-Bis(3,5-dibromobenzyl) derivatives 5,5-bis(3,5-dibromobenzyl) Halogenated aromatic groups; potential antimicrobial activity.
Bis-pyrimidine dimers (e.g., 4e, 4g) Phenylene-linked dimers Extended conjugation; higher melting points (>270°C).

Key Observations :

  • This may influence reactivity in nucleophilic substitutions or acid-base behavior.
  • Steric Effects : The linear 2-iodoethyl chains introduce moderate steric bulk, intermediate between compact methyl groups and bulky benzyl/dibromobenzyl substituents.
  • Thermal Stability: Halogenated derivatives (e.g., bromine or iodine) often exhibit lower melting points than non-halogenated analogues due to disrupted crystal packing. For example, 5,5-bis(3,5-dibromobenzyl) derivatives (m.p. ~200°C) melt at lower temperatures than 5,5-dimethyl analogues (~246°C) .
Spectroscopic Properties
  • IR Spectroscopy : All compounds exhibit strong carbonyl stretches near 1700 cm⁻¹. The iodoethyl substituents may slightly shift these peaks due to inductive effects. For example:
    • 5,5-Dimethyl: 1718 cm⁻¹ (C=O)
    • Bis-dibromobenzyl: 1708 cm⁻¹ (C=O)
  • Mass Spectrometry: Fragmentation patterns differ based on substituents.

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